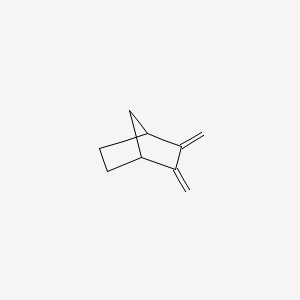
Bicyclo(2.2.1)heptane, 2,3-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)heptane, 2,3-bis(methylene)-, also known as 2,3-dimethylene-bicyclo(2.2.1)heptane, is an organic compound with the molecular formula C9H12 . This compound is characterized by its unique bicyclic structure, which includes two methylene groups attached to the 2 and 3 positions of the bicyclo(2.2.1)heptane framework . The compound is known for its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of bicyclo(2.2.1)heptane, 2,3-bis(methylene)- typically involves the reaction of cyclopentadiene with acyclic olefins, followed by isomerization . One common method involves reacting cyclopentadiene with noncyclic olefins such as propylene or butylene to form bicycloheptene derivatives. These derivatives are then isomerized in the presence of an isomerization catalyst to yield the desired bicyclo(2.2.1)heptane, 2,3-bis(methylene)- . This process is efficient and can be scaled up for industrial production.
Chemical Reactions Analysis
Scientific Research Applications
Bicyclo(2.2.1)heptane, 2,3-bis(methylene)- has a wide range of applications in scientific research :
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and polymers.
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)heptane, 2,3-bis(methylene)- is primarily related to its ability to undergo various chemical transformations due to its strained ring system . The compound can interact with molecular targets through electrophilic or nucleophilic attack, leading to the formation of new chemical bonds . These interactions are facilitated by the presence of reactive methylene groups, which can participate in a variety of chemical reactions .
Comparison with Similar Compounds
Bicyclo(2.2.1)heptane, 2,3-bis(methylene)- can be compared to other similar bicyclic compounds such as norbornane and norbornene . While norbornane is a saturated hydrocarbon with a similar bicyclic structure, it lacks the reactive methylene groups present in bicyclo(2.2.1)heptane, 2,3-bis(methylene)- . Norbornene, on the other hand, contains a double bond within the bicyclic framework, making it less reactive than the exocyclic methylene groups in bicyclo(2.2.1)heptane, 2,3-bis(methylene)- . These differences highlight the unique reactivity and versatility of bicyclo(2.2.1)heptane, 2,3-bis(methylene)- in various chemical applications.
Properties
CAS No. |
36439-78-8 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
2,3-dimethylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H12/c1-6-7(2)9-4-3-8(6)5-9/h8-9H,1-5H2 |
InChI Key |
GUBNJQWOCZEVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC(C2)C1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















